molecular formula C14H14N2O2S B2742361 N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide CAS No. 921100-71-2

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Cat. No.: B2742361
CAS No.: 921100-71-2
M. Wt: 274.34
InChI Key: LMVKPGCMHMJOEL-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a synthetic compound based on a thiophene carboxamide scaffold, a class of heterocyclic structures renowned for their versatile pharmacological properties and significant research value in drug discovery . As a building block in medicinal chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activities . Its structural features, including the aromatic thiophene ring and amide linkages, contribute to enhanced receptor binding and make it an attractive pharmacophore for investigating interactions with biological macromolecules . Scientific research into analogous thiophene carboxamide derivatives has revealed promising anticancer applications. Compounds within this chemical family have demonstrated cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The potential mechanism of action for such compounds may involve the induction of apoptosis (programmed cell death) through the activation of executioner caspases 3 and 7, alongside the disruption of mitochondrial membrane potential . Some related compounds are also investigated for their anti-inflammatory potential and as inhibitors of specific enzymes or protein complexes, such as the Arp2/3 complex which is crucial for actin cytoskeleton dynamics . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVKPGCMHMJOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and acylating agents. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines .
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biological Research

The compound has been studied for its interactions with biological macromolecules:

  • Enzyme Inhibition : this compound is being explored as a potential enzyme inhibitor, which could lead to new therapeutic strategies for diseases where enzyme activity is dysregulated .

Material Science

In the realm of material science, this compound serves as a building block for synthesizing more complex molecules:

  • Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors used in electronic devices. The ability to fine-tune its structure allows for the optimization of electronic characteristics .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits anticancer and anti-inflammatory properties
Biological ResearchPotential enzyme inhibitor; affects cellular processes
Material ScienceUsed in the development of organic semiconductors

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives demonstrated that compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulators.

Case Study 2: Anti-inflammatory Mechanisms

Research on the anti-inflammatory properties of thiophene derivatives revealed that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Thiophene-3-carboxamide Derivatives as JNK Inhibitors

Key Findings from and :
A series of thiophene-3-carboxamide derivatives were synthesized and evaluated as c-Jun N-terminal kinase (JNK) inhibitors. Structural modifications to the thiophene core and substituents significantly impacted activity:

Compound Name/ID Structural Modifications IC₅₀ (JNK1 Inhibition) Molecular Formula
Compound 1 (Hit compound) 4,5-dimethyl, naphthalen-1-yl acetamido 26.0 μM (Lantha assay) C₂₃H₂₁N₃O₂S
Compound 5g Unsubstituted thiophene 5.4 μM C₂₀H₁₇N₃O₂S
Compound 3 Thiophene replaced with phenyl ring >100 μM C₂₀H₁₇N₃O₂ (estimated)
Compound 5f Carboxamide at thiophene 5-position Inactive C₂₀H₁₇N₃O₂S

Key Observations:

  • Thiophene Core Essential: Replacement of the thiophene with a phenyl ring (Compound 3) abolished activity, underscoring the thiophene’s role in binding interactions .
  • Carboxamide Position Critical: The 3-carboxamide position is optimal; moving it to the 5-position (Compound 5f) rendered the compound inactive .
  • Substituent Effects: Methyl groups at the 4- and 5-positions (Compound 1) reduced activity compared to unsubstituted analogs (Compound 5g), suggesting steric hindrance or electronic effects .

Cyclohepta- and Cyclopenta-Fused Thiophene Analogs

Key Findings from and :

Compound Name/ID Structural Features Molecular Formula
3261-0701 (ChemDiv) Cyclohepta[b]thiophene, 3-chlorophenyl substituent C₂₄H₂₃ClN₂O₂S
893100-91-9 () Cyclopenta[b]thiophene C₁₇H₁₈N₂O₂S

Key Observations:

  • Ring Size and Complexity: The cyclohepta[b]thiophene (3261-0701) introduces a seven-membered fused ring, while the cyclopenta[b]thiophene (893100-91-9) has a five-membered ring. These modifications alter planarity and solubility compared to the simpler thiophene in the target compound .
  • Biological Implications: Larger fused rings may enhance binding to hydrophobic pockets but could reduce metabolic stability.

Thieno[2,3-b]pyridine Carboxamides ()

Compounds like 7c (C₂₄H₂₁N₅O₃S) feature a thienopyridine core with cyano, ethoxy, and phenyl substituents. The pyridine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the target compound’s thiophene .

Phenoxyacetamido Penicillin-Cr(III) Complex ()

While structurally distinct, the Cr(III) complex of phenoxyacetamido penicillin demonstrated enhanced antibacterial activity compared to the free ligand.

Data Table: Comparative Overview

Compound Name/ID Key Features Activity (IC₅₀) Molecular Formula Source
N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide Thiophene, 3-carboxamide, N-methyl Not reported C₁₅H₁₅N₃O₂S
Compound 1 (4,5-dimethyl analog) 4,5-dimethyl, naphthalen-1-yl acetamido 26.0 μM C₂₃H₂₁N₃O₂S
Compound 5g (unsubstituted) No methyl groups on thiophene 5.4 μM C₂₀H₁₇N₃O₂S
3261-0701 (cyclohepta derivative) Cyclohepta[b]thiophene, 3-chlorophenyl Not available C₂₄H₂₃ClN₂O₂S

Biological Activity

N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenylacetamido group. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Target of Action

The primary target of this compound is believed to be the Actin-related protein 2/3 (Arp2/3) complex . This complex plays a crucial role in actin cytoskeleton dynamics, which are essential for various cellular functions such as motility, division, and intracellular transport.

Mode of Action

The compound interacts with the Arp2/3 complex, leading to alterations in actin filament formation. This interaction is thought to impact several biochemical pathways related to cell signaling and metabolism.

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity : Similar thiophene derivatives have shown potent antitumor effects by inhibiting mitochondrial complex I, suggesting that this compound may also possess anticancer properties.
  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression and inflammation .
  • Antimicrobial Properties : Preliminary studies indicate that related compounds exhibit antimicrobial activity against various bacterial strains, including MRSA. This suggests that this compound may also have similar properties .

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the antiproliferative effects of thiophene derivatives on MDA-MB-231 breast cancer cells. Compounds similar to this compound demonstrated significant reductions in cell viability, indicating potential therapeutic applications in oncology .
  • Inhibition of Enzyme Activity : Research has shown that derivatives can inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis .

Data Table: Biological Activities of Thiophene Derivatives

Activity Type Description Reference
AntitumorInhibits mitochondrial complex I; reduces cell viability
Enzyme InhibitionPotential inhibitor of CAIX; affects cancer metabolism
AntimicrobialActive against MRSA and other strains
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic use

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide and its derivatives?

  • Methodology : A general synthetic route involves coupling 2-amino-3-carboxamide thiophene derivatives with aryl acetic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under mild conditions. For example, substituting the 2-phenylacetamido group requires reacting 2-amino-thiophene-3-carboxamide with 2-phenylacetic acid derivatives in the presence of EDC at room temperature, yielding moderate-to-high purity products .
  • Optimization : Structural integrity is maintained by avoiding substitutions at the 4- and 5-positions of the thiophene ring, as these positions are critical for activity .

Q. How can the structural identity and purity of synthesized derivatives be confirmed?

  • Characterization Techniques :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the methyl group on the thiophene ring appears as a singlet at δ 2.45 ppm in 1H NMR .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., LC-MS m/z = 331.1 for the parent compound) .
  • IR Spectroscopy : Detects functional groups like C=O (amide I band at ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Plasma Stability : Incubate compounds with fresh rat plasma at 37°C, quench with methanol at timed intervals, and quantify remaining parent compound via LC-MS. For example, compounds with >80% stability after 60 minutes are prioritized .
  • Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor; measure degradation over 60 minutes to predict hepatic clearance .

Advanced Research Questions

Q. How do structural modifications influence JNK1 inhibitory activity in thiophene-3-carboxamide derivatives?

  • SAR Insights :

  • Thiophene Substitutions : Unsubstituted thiophene (e.g., compound 5g, IC50 = 5.4 µM) outperforms 4,5-dimethyl derivatives (IC50 > 25 µM). Replacing the thiophene with a phenyl ring abolishes activity (IC50 > 100 µM) .
  • Carboxamide Position : The 3-carboxamide group is essential; moving it to the 5-position (compound 5f) renders the compound inactive .
    • Assays : Use DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) with biotinylated-pepJIP1 to measure JNK1 binding affinity. Confirm kinase inhibition via TR-FRET (LanthaScreen™), where IC50 values correlate with displacement efficacy .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Case Study : A compound may show strong JNK1 inhibition in vitro (IC50 = 26 µM) but poor in vivo efficacy due to rapid metabolism.
  • Resolution Strategies :

  • Metabolic Profiling : Identify metabolites using liver microsomes + LC-HRMS.
  • Prodrug Design : Introduce protective groups (e.g., esterification) to enhance stability, as seen in analogues with improved plasma half-lives .

Q. What experimental designs are optimal for evaluating dual ATP-competitive and substrate-competitive JNK inhibition?

  • Assay Combinations :

  • ATP-Competitive : LanthaScreen™ TR-FRET with JNK1, ATF2 substrate, and ATP (Km = 10 µM). Measure inhibition at varying ATP concentrations .
  • Substrate-Competitive : DELFIA displacement assay using biotinylated pep-JIP1. Compounds displacing >50% of the peptide at 15 µM are considered dual inhibitors .
    • Data Interpretation : Dual inhibitors show non-competitive kinetics in Lineweaver-Burk plots .

Methodological Challenges and Solutions

Q. How can solubility issues in kinase inhibition assays be addressed?

  • Approach : Use co-solvents like DMSO (<1% final concentration) or cyclodextrin-based formulations. For example, pre-dissolve compounds in 10% β-cyclodextrin to enhance aqueous solubility without interfering with assay readouts .

Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data?

  • Tools :

  • Z-factor : Assess assay robustness (Z > 0.5 indicates high quality).
  • Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values .

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